N,N/'-Bis(furan-2-ylmethyl)ethanedithioamide
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Overview
Description
Ethanedithioamide, N,N’-bis(2-furanylmethyl)-(9CI) is a chemical compound with the molecular formula C12H12N2O2S2 and a molecular weight of 280.37 g/mol It is characterized by the presence of two furan rings attached to the ethanedithioamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanedithioamide, N,N’-bis(2-furanylmethyl)-(9CI) typically involves the reaction of furfurylamine with ethanedithioamide under specific conditions. One method involves the use of microwave-assisted synthesis, where furfurylamine and ethanedithioamide are reacted in the presence of coupling reagents such as DMT/NMM/TsO− or EDC . The reaction is carried out in a microwave reactor, optimizing the reaction time, solvent, and substrate amounts to achieve good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous due to its efficiency and ability to produce high yields. Additionally, the use of renewable resources such as furfural, derived from biomass, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethanedithioamide, N,N’-bis(2-furanylmethyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding amine derivatives.
Substitution: The furan rings can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles such as alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, amine derivatives, and substituted furan compounds .
Scientific Research Applications
Ethanedithioamide, N,N’-bis(2-furanylmethyl)-(9CI) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of ethanedithioamide, N,N’-bis(2-furanylmethyl)-(9CI) involves its interaction with specific molecular targets and pathways. The furan rings can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N,N’-Bis(2-furanylmethyl)ethanebisthioamide
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
Uniqueness
Ethanedithioamide, N,N’-bis(2-furanylmethyl)-(9CI) is unique due to its specific structure, which includes two furan rings attached to an ethanedithioamide core. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry .
Properties
CAS No. |
14118-10-6 |
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Molecular Formula |
C12H12N2O2S2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
N,N'-bis(furan-2-ylmethyl)ethanedithioamide |
InChI |
InChI=1S/C12H12N2O2S2/c17-11(13-7-9-3-1-5-15-9)12(18)14-8-10-4-2-6-16-10/h1-6H,7-8H2,(H,13,17)(H,14,18) |
InChI Key |
LRJJVKVWPILGGK-UHFFFAOYSA-N |
Isomeric SMILES |
C1=COC(=C1)CN=C(C(=NCC2=CC=CO2)S)S |
SMILES |
C1=COC(=C1)CNC(=S)C(=S)NCC2=CC=CO2 |
Canonical SMILES |
C1=COC(=C1)CNC(=S)C(=S)NCC2=CC=CO2 |
14118-10-6 | |
Synonyms |
N,N'-Bis(2-furanylmethyl)ethanebisthioamide |
Origin of Product |
United States |
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